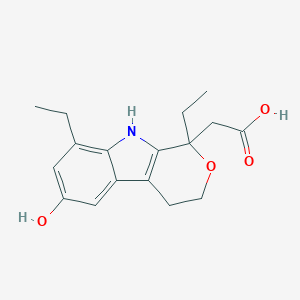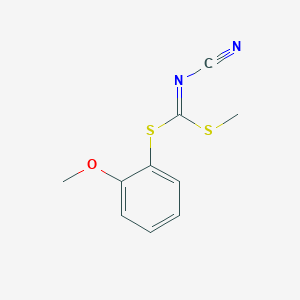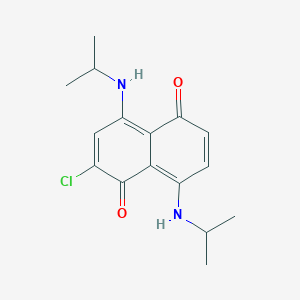
6-Hydroxyetodolac
Übersicht
Beschreibung
6-Hydroxyetodolac is an indolyl carboxylic acid derivative and is an extremely weak basic (essentially neutral) compound .
Molecular Structure Analysis
The molecular structure of 6-Hydroxyetodolac is characterized by a carboxylic acid chain linked to an indole ring . The formal name of the compound is 1,8-diethyl-1,3,4,9-tetrahydro-6-hydroxy-pyrano [3,4-b]indole-1-acetic acid .
Physical And Chemical Properties Analysis
6-Hydroxyetodolac has a molecular weight of 303.3529 and a chemical formula of C17H21NO4 . It is soluble in DMSO and methanol .
Wissenschaftliche Forschungsanwendungen
Metabolite of Etodolac
6-Hydroxyetodolac is a metabolite of Etodolac . Etodolac is a non-steroidal anti-inflammatory drug (NSAID) commonly used for the treatment of inflammation and pain caused by conditions such as rheumatoid arthritis and osteoarthritis . The study of 6-Hydroxyetodolac can help understand the metabolism and pharmacokinetics of Etodolac.
Pharmaceutical Reference Standards
6-Hydroxyetodolac is used as a reference standard in the pharmaceutical industry . Reference standards are used to ensure the quality and consistency of pharmaceutical products. They are critical for method validation, which is a regulatory requirement in the development and production of pharmaceuticals .
Analytical Method Development
6-Hydroxyetodolac can be used for analytical method development . This involves the creation of reliable, accurate methods for testing the quality, purity, and potency of pharmaceutical products. These methods are essential for ensuring that products meet the necessary safety and efficacy standards .
Quality Control Applications
6-Hydroxyetodolac can be used in Quality Control (QC) applications . In the context of pharmaceutical manufacturing, QC involves the testing of raw materials, intermediates, and finished products to ensure they meet specified quality standards. The use of 6-Hydroxyetodolac as a reference standard can help ensure the accuracy of these tests .
Research on Indolyl Carboxylic Acids
6-Hydroxyetodolac is an indolyl carboxylic acid . Research on these compounds can contribute to the understanding of their properties and potential applications. This can include studies on their synthesis, reactivity, and potential biological activities .
Wirkmechanismus
Target of Action
6-Hydroxyetodolac is a metabolite of Etodolac , a non-steroidal anti-inflammatory drug (NSAID). The primary target of Etodolac, and by extension 6-Hydroxyetodolac, is the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation .
Mode of Action
Similar to other NSAIDs, the anti-inflammatory effects of 6-Hydroxyetodolac result from the inhibition of COX . This inhibition decreases the synthesis of peripheral prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by 6-Hydroxyetodolac is the prostaglandin synthesis pathway . By inhibiting COX, 6-Hydroxyetodolac prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the synthesis of prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in pain, fever, and inflammation.
Pharmacokinetics
The pharmacokinetics of 6-Hydroxyetodolac are similar to those of its parent compound, Etodolac . Etodolac is well absorbed, with maximal plasma concentrations attained within 1 to 2 hours in healthy volunteers . The elimination half-life of Etodolac is between 6 and 8 hours in plasma . Etodolac is highly plasma protein bound, and undergoes virtually complete biotransformation to oxidised metabolites and acyl-glucuronides .
Result of Action
The primary result of the action of 6-Hydroxyetodolac is a reduction in inflammation. By inhibiting the synthesis of prostaglandins, 6-Hydroxyetodolac reduces the signs and symptoms of conditions like rheumatoid arthritis and osteoarthritis .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,8-diethyl-6-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-3-10-7-11(19)8-13-12-5-6-22-17(4-2,9-14(20)21)16(12)18-15(10)13/h7-8,18-19H,3-6,9H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHWDDBALZVXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyetodolac | |
CAS RN |
101901-06-8 | |
| Record name | 6-Hydroxyetodolac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101901068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAK-901 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH8N6A1AY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 6-hydroxyetodolac in the metabolism of etodolac?
A1: 6-Hydroxyetodolac is a key metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. Following oral administration of etodolac, it undergoes extensive metabolism, with 6-hydroxyetodolac being one of the major metabolites identified in human urine. [] The metabolism of etodolac primarily involves hydroxylation, with 6-hydroxylation being one of the pathways. []
Q2: Does 6-hydroxyetodolac possess any significant anti-inflammatory activity?
A2: Research suggests that 6-hydroxyetodolac, along with other tested metabolites of etodolac, exhibits minimal to no anti-inflammatory activity. Studies evaluating the metabolites in a rat adjuvant edema model and their ability to inhibit prostaglandin production in chondrocyte cells demonstrated either inactivity or only marginal activity. [] This suggests that the metabolic conversion of etodolac to 6-hydroxyetodolac, and other metabolites, significantly reduces its pharmacological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)
![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)





